1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034267-13-3
Cat. No.: VC6937223
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034267-13-3 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.38 |
| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-16(19-11-13-3-2-8-22-13)18-10-12-5-6-17-14(9-12)15-4-1-7-21-15/h1-9H,10-11H2,(H2,18,19,20) |
| Standard InChI Key | QJUQQHWPPUPQJP-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Identification
Core Architecture and Functional Groups
The molecule consists of a pyridine ring substituted at the 2-position with a furan-2-yl group and at the 4-position with a methylene-linked urea bridge. The urea group further connects to a thiophen-2-ylmethyl substituent, creating a tripartite structure that integrates nitrogen-, oxygen-, and sulfur-containing heterocycles . This arrangement suggests potential for diverse intermolecular interactions, including hydrogen bonding (via urea NH groups) and π-π stacking (via aromatic rings).
Molecular Descriptors and Identifiers
Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(thiophen-2-yl)methyl]urea |
| PubChem CID | 91630509 |
| SMILES | C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 |
| InChIKey | QJUQQHWPPUPQJP-UHFFFAOYSA-N |
| Molecular Weight | 313.4 g/mol |
The SMILES string highlights the connectivity: the pyridine ring (C2=NC=CC=C2) is linked to furan (C1=COC=C1) at position 2 and to the urea group (-NC(=O)N-) at position 4. The thiophene moiety (C3=CC=CS3) is attached via a methylene spacer .
Synthesis and Reaction Pathways
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyridine and thiophene rings may impede reaction efficiency.
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Regioselectivity: Ensuring correct substitution patterns on the pyridine ring requires careful catalyst selection .
Physicochemical Properties
Calculated and Experimental Data
PubChem lists the molecular weight as 313.4 g/mol, with a computed XLogP3 value of 2.7, indicating moderate lipophilicity . The compound’s solubility profile is likely influenced by:
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Polar Groups: Urea moiety enhances water solubility.
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Aromatic Systems: Furan and thiophene rings contribute to hydrophobic character.
Stability and Reactivity
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Thermal Stability: Urea derivatives generally decompose at elevated temperatures (>200°C).
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Hydrolysis Susceptibility: The urea linkage may hydrolyze under strongly acidic or basic conditions, yielding corresponding amines and carbon dioxide .
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on this compound remain sparse. Priority research areas include:
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Synthetic Optimization: Developing high-yield, scalable routes.
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Biological Screening: Testing against cancer cell lines and microbial pathogens.
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Computational Studies: Molecular docking to predict target interactions.
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